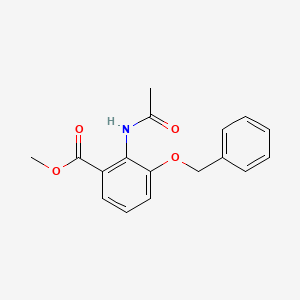
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc” is a polysaccharide composed of multiple glucose units linked by alpha-1,4-glycosidic bonds. This structure is characteristic of linear polysaccharides such as amylose, a component of starch. The repetitive nature of the glucose units in this compound makes it an important subject of study in carbohydrate chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polysaccharide involves the enzymatic polymerization of glucose units. Enzymes such as alpha-glucosidases and alpha-1,4-glucan lyases catalyze the formation of alpha-1,4-glycosidic bonds between glucose molecules . The reaction conditions typically include an aqueous environment with optimal pH and temperature for enzyme activity.
Industrial Production Methods
Industrial production of this polysaccharide can be achieved through microbial fermentation processes. Microorganisms such as certain strains of bacteria and fungi are engineered to produce the desired polysaccharide by fermenting glucose-rich substrates. The fermentation process is followed by purification steps to isolate the polysaccharide.
化学反应分析
Types of Reactions
The polysaccharide undergoes various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bonds to release glucose units.
Oxidation: Conversion of glucose units to gluconic acid or other oxidized derivatives.
Substitution: Introduction of functional groups into the glucose units.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions using alpha-amylase or glucoamylase.
Oxidation: Reagents such as nitric acid or enzymes like glucose oxidase.
Substitution: Chemical reagents like acetic anhydride for acetylation or chlorinating agents for chlorination.
Major Products
Hydrolysis: Produces glucose.
Oxidation: Produces gluconic acid.
Substitution: Produces derivatives like acetylated or chlorinated glucose.
科学研究应用
The polysaccharide has diverse applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: Investigated for its role in energy storage and metabolism in organisms.
Medicine: Explored for its potential in drug delivery systems and as a dietary fiber with health benefits.
Industry: Utilized in the production of biodegradable plastics, adhesives, and as a thickening agent in food products.
作用机制
The polysaccharide exerts its effects through interactions with enzymes and other biological molecules. In metabolic pathways, it is broken down by enzymes like amylase to release glucose, which is then utilized for energy production. The molecular targets include enzymes involved in carbohydrate metabolism, and the pathways involve glycolysis and the citric acid cycle.
相似化合物的比较
Similar Compounds
Amylose: Another linear polysaccharide with alpha-1,4-glycosidic bonds.
Amylopectin: A branched polysaccharide with both alpha-1,4 and alpha-1,6-glycosidic bonds.
Cellulose: A linear polysaccharide with beta-1,4-glycosidic bonds.
Uniqueness
The unique aspect of this polysaccharide is its repetitive alpha-1,4-glycosidic linkage, which distinguishes it from branched polysaccharides like amylopectin and from beta-linked polysaccharides like cellulose. This structure imparts specific physical and chemical properties, making it suitable for various applications in research and industry.
属性
分子式 |
C84H142O71 |
|---|---|
分子量 |
2288.0 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C84H142O71/c85-1-15-29(99)30(100)45(115)72(130-15)144-59-17(3-87)132-74(47(117)32(59)102)146-61-19(5-89)134-76(49(119)34(61)104)148-63-21(7-91)136-78(51(121)36(63)106)150-65-23(9-93)138-80(53(123)38(65)108)152-67-25(11-95)140-82(55(125)40(67)110)154-69-27(13-97)142-84(57(127)42(69)112)155-70-28(14-98)141-83(56(126)43(70)113)153-68-26(12-96)139-81(54(124)41(68)111)151-66-24(10-94)137-79(52(122)39(66)109)149-64-22(8-92)135-77(50(120)37(64)107)147-62-20(6-90)133-75(48(118)35(62)105)145-60-18(4-88)131-73(46(116)33(60)103)143-58-16(2-86)129-71(128)44(114)31(58)101/h15-128H,1-14H2/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1 |
InChI 键 |
DTJWNPZVHSBUHS-WUGKNEICSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



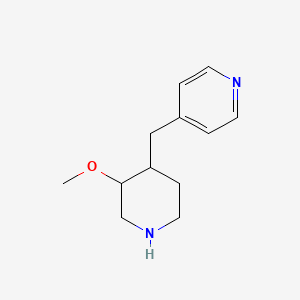
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
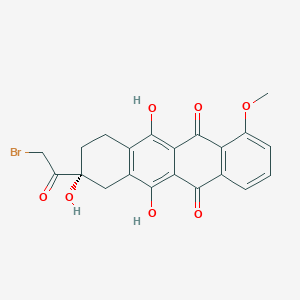

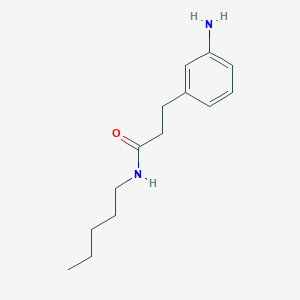
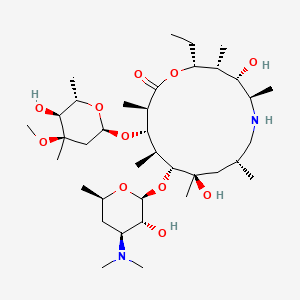
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)


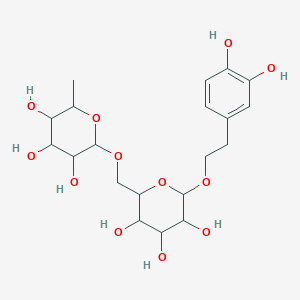

![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
